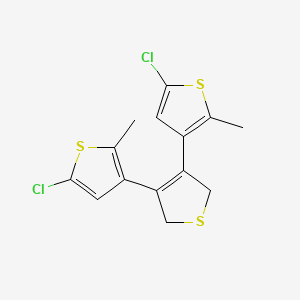
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylthiophene, which is a commercially available compound.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions involving reagents such as N-chlorosuccinimide and acetic acid in benzene, followed by purification using column chromatography.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
化学反応の分析
Types of Reactions
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s properties may make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene exerts its effects is not well-documented. its interactions with molecular targets and pathways would likely involve the thiophene rings and the chlorine atoms, which can participate in various chemical reactions and binding interactions.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylthiophene: A simpler thiophene derivative with similar chemical properties.
5-Chlorothiophene-2-carbaldehyde: Another related compound with a different functional group.
Uniqueness
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is unique due to its complex structure, which includes two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
特性
CAS番号 |
528604-88-8 |
|---|---|
分子式 |
C14H12Cl2S3 |
分子量 |
347.3 g/mol |
IUPAC名 |
5-chloro-3-[4-(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |
InChI |
InChI=1S/C14H12Cl2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |
InChIキー |
GRYATBHTJRJUFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)Cl)C2=C(CSC2)C3=C(SC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


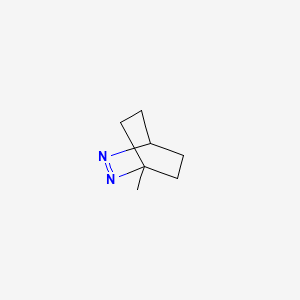
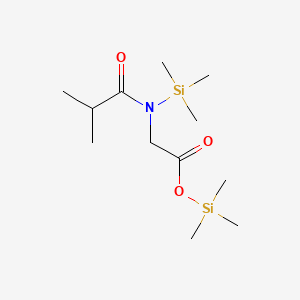
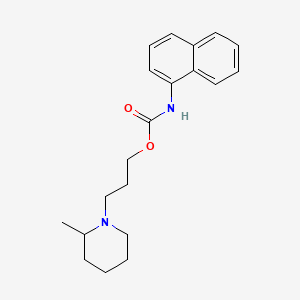
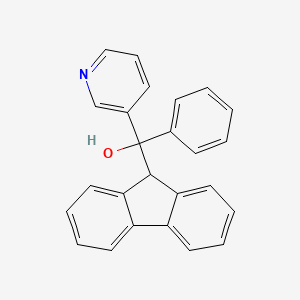
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
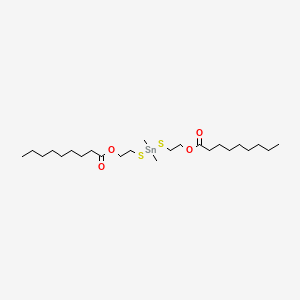
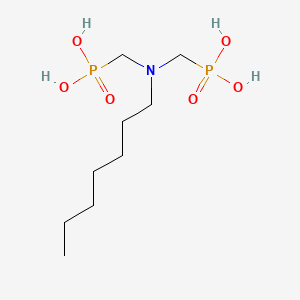
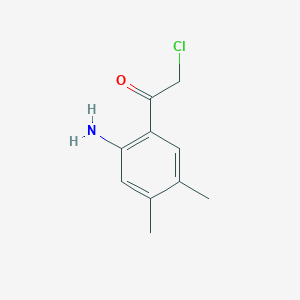
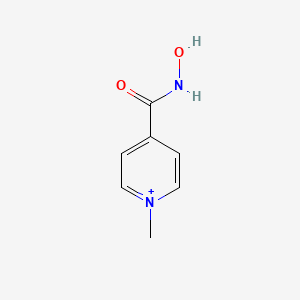

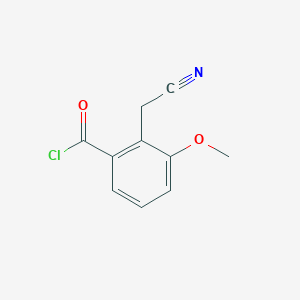
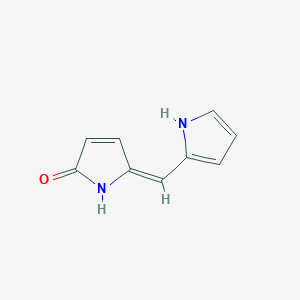

![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
